99mTc-Tricarbonyl Cellular Uptake in B16F10 Melanoma: HL3 vs. Methoxy-Substituted Triamine Analogs
In a direct comparative study, the technetium-99m tricarbonyl complex fac-[99mTc(CO)3(HL3)]Br was evaluated alongside complexes of HL5 (4-methoxybenzyl analog) and HL6 (3-methoxybenzyl analog) for cellular uptake in B16F10 murine melanoma cells. The HL3-derived complex demonstrated cellular uptake of approximately 4.2% of the applied dose, with 20% intracellular retention after 60 minutes of incubation [1]. HL3 was selected from among HL3, HL4, HL5, and HL6 for full radiolabeling and biological evaluation, indicating superior overall performance in the radiopharmaceutical context [1]. Cell viability exceeded 90% across all tested complexes, confirming that the differentiation in uptake is not attributable to differential cytotoxicity [1].
| Evidence Dimension | Cellular uptake and retention of 99mTc-tricarbonyl complexes |
|---|---|
| Target Compound Data | 4.2% uptake; 20% retention after 60 min (HL3 complex) |
| Comparator Or Baseline | HL5 (4-methoxybenzyl) and HL6 (3-methoxybenzyl) analogs; exact values not reported in abstract but HL3 was selected as lead candidate among the four symmetrical triamine ligands |
| Quantified Difference | HL3 was the only symmetrical triamine ligand advanced to full radiochemical and biological characterization among HL3–HL6 series |
| Conditions | B16F10 murine melanoma cells; fac-[99mTc(CO)3(HL)]Br complexes; 60-minute incubation; Trypan blue viability assay |
Why This Matters
For procurement decisions in radiopharmaceutical R&D, this demonstrates that the unsubstituted dibenzyl pattern (HL3) provides a measurable advantage in tumor cell interaction over the methoxy-substituted analogs, making it the preferred scaffold for further development.
- [1] Chaves, H. K. Complexos derivados do fragmento fac-[M(CO)3L] (M = Re e Tc) com ligantes multidentados como novos agentes para radioterapia e radiodiagnóstico. Doctoral Thesis, Universidade de São Paulo, 2016. DOI: 10.11606/T.75.2016.tde-20092016-153312. View Source
